molecular formula C8H12N2O3 B1618422 5-Isobutylbarbituric acid CAS No. 42846-91-3

5-Isobutylbarbituric acid

Cat. No.: B1618422
CAS No.: 42846-91-3
M. Wt: 184.19 g/mol
InChI Key: CZERPPISCPPWRA-UHFFFAOYSA-N
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Description

5-Isobutylbarbituric acid is a derivative of barbituric acid, characterized by the substitution of hydrogen atoms at position 5 with an isobutyl group. The molecular formula of this compound is C8H12N2O3, and it has a molecular weight of 184.1925 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isobutylbarbituric acid typically involves the reaction of barbituric acid with isobutyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the isobutyl group replaces one of the hydrogen atoms at position 5 of the barbituric acid molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the reaction rate and minimize side reactions .

Chemical Reactions Analysis

Types of Reactions

5-Isobutylbarbituric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Isobutylbarbituric acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Isobutylbarbituric acid involves its interaction with the central nervous system. The compound acts as a central nervous system depressant by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isobutylbarbituric acid is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. Unlike other barbiturates, it has a unique balance of sedative and hypnotic effects, making it valuable in both research and therapeutic applications .

Properties

CAS No.

42846-91-3

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C8H12N2O3/c1-4(2)3-5-6(11)9-8(13)10-7(5)12/h4-5H,3H2,1-2H3,(H2,9,10,11,12,13)

InChI Key

CZERPPISCPPWRA-UHFFFAOYSA-N

SMILES

CC(C)CC1C(=O)NC(=O)NC1=O

Canonical SMILES

CC(C)CC1C(=O)NC(=O)NC1=O

42846-91-3

Origin of Product

United States

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